molecular formula C12H10Cl2F4N4O4 B15149146 (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B15149146
M. Wt: 421.13 g/mol
InChI Key: TYQVWXPSKCSKMM-MWKIOEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique structure, which includes a pyrazolo-pyrimidinyl moiety and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-pyrimidinyl intermediate, which is then coupled with a tetrahydrofuran derivative under specific reaction conditions. Common reagents used in these reactions include chlorodifluoromethylating agents, protecting groups for hydroxyl functionalities, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The pyrazolo-pyrimidinyl moiety can be reduced under specific conditions to yield different reduced forms.

    Substitution: The chlorodifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the pyrazolo-pyrimidinyl moiety, and substituted compounds with different functional groups replacing the chlorodifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The pyrazolo-pyrimidinyl moiety can bind to enzymes or receptors, modulating their activity. The chlorodifluoromethyl groups may enhance the compound’s binding affinity and specificity, while the tetrahydrofuran ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-(4,6-Dichloropyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2R,3R,4S,5R)-2-(4,6-Difluoropyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2R,3R,4S,5R)-2-(4,6-Dimethylpyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its dual chlorodifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

Molecular Formula

C12H10Cl2F4N4O4

Molecular Weight

421.13 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4,6-bis[chloro(difluoro)methyl]pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H10Cl2F4N4O4/c13-11(15,16)7-3-1-19-22(8(3)21-10(20-7)12(14,17)18)9-6(25)5(24)4(2-23)26-9/h1,4-6,9,23-25H,2H2/t4-,5-,6-,9-/m1/s1

InChI Key

TYQVWXPSKCSKMM-MWKIOEHESA-N

Isomeric SMILES

C1=NN(C2=NC(=NC(=C21)C(F)(F)Cl)C(F)(F)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NN(C2=NC(=NC(=C21)C(F)(F)Cl)C(F)(F)Cl)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.